

# Technical Guide: tert-Butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate (CAS 168540-07-6)

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## Compound of Interest

Compound Name: *N-Boc-1-amino-1-cyclopentanemethanol*

Cat. No.: B063524

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## Introduction

The compound with CAS number 168540-07-6 is identified as tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate. This molecule incorporates two key structural features of significant interest in medicinal chemistry: a cyclopentane ring and a tert-butoxycarbonyl (Boc)-protected amino alcohol. The cyclopentane scaffold offers a versatile and conformationally flexible platform for the spatial arrangement of functional groups, a desirable characteristic in the design of ligands for biological targets.<sup>[1]</sup> The Boc-protected amino alcohol moiety is a common building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.<sup>[2]</sup>

This technical guide provides a comprehensive overview of the known properties of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate and explores its potential applications in drug discovery and development based on the activities of structurally related compounds. Due to the limited publicly available data specific to this compound, this guide also includes generalized experimental workflows and hypothetical signaling pathways to illustrate its potential research and development trajectory.

## Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

Property	Value	Reference
CAS Number	168540-07-6	[3]
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>3</sub>	[3]
Molecular Weight	215.29 g/mol	[3]
IUPAC Name	tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate	[4]
Canonical SMILES	<chem>CC(C)(C)OC(=O)NC1(CCCC1)CO</chem>	[5]
Calculated XLogP3	1.4	[4]
Topological Polar Surface Area	58.6 Å <sup>2</sup>	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	4	[4]

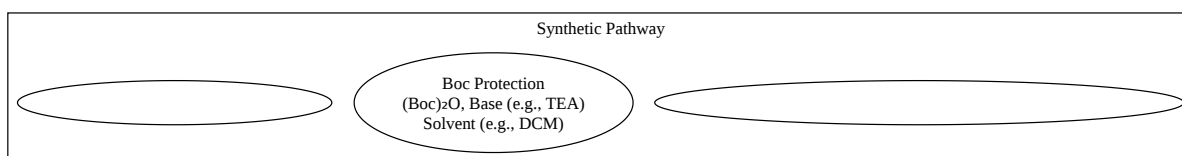
## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate is not readily available in peer-reviewed literature, its structure suggests a straightforward synthetic route from commercially available starting materials. A generalized, hypothetical synthesis is outlined below.

### Hypothetical Synthetic Pathway

The synthesis would likely involve two key steps:

- Boc Protection of 1-aminocyclopentanemethanol: The primary amine of 1-aminocyclopentanemethanol would be protected with a tert-butoxycarbonyl (Boc) group.
- Reduction of the corresponding carboxylic acid or ester: Alternatively, the corresponding Boc-protected amino acid could be reduced to the alcohol.



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## General Experimental Protocol for Boc Protection of an Amino Alcohol

This protocol is a generalized procedure and would require optimization for the specific synthesis of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate.

Materials:

- 1-aminocyclopentanemethanol
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

#### Procedure:

- Dissolve 1-aminocyclopentanemethanol (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
- Add triethylamine (1.1-1.5 equivalents) to the solution and stir.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate.
- Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Potential Uses in Drug Development

While no specific biological activity has been reported for tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate, its structural motifs are prevalent in a variety of therapeutic agents.

## The Cyclopentane Scaffold

The cyclopentane ring is a common feature in many biologically active compounds, including:

- Anti-inflammatory agents: Cyclopentenone prostaglandins, for example, exhibit anti-inflammatory effects.[6]
- Antiviral drugs: Several neuraminidase inhibitors, such as peramivir, incorporate a cyclopentane ring and are used to treat influenza.[7][8]
- Anticancer agents: Novel dihydropteridinone derivatives containing a cyclopentyl moiety have shown promising antiproliferative activity.[9]

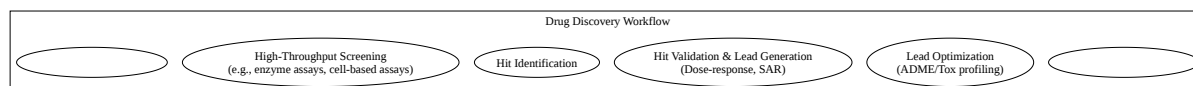
## The Carbamate Moiety

The carbamate group is a key structural element in numerous approved drugs and is often used as a stable and synthetically versatile bioisostere for amide bonds.[3] N-Boc protected amino alcohols are important building blocks in the synthesis of various therapeutic agents, including HIV protease inhibitors.[2]

Based on these precedents, tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate could serve as a valuable intermediate or scaffold for the development of novel therapeutics in oncology, virology, and immunology.

## Hypothetical Biological Evaluation and Signaling Pathways

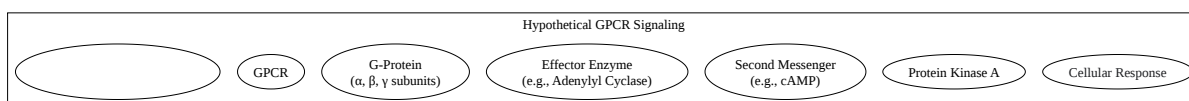
Given the lack of specific biological data, a hypothetical workflow for the initial biological evaluation of this compound and its derivatives is presented below.



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## Hypothetical Signaling Pathway Involvement

Cyclopentane-containing molecules have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs).[1] A hypothetical scenario could involve a derivative of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate acting as a modulator of a GPCR signaling pathway. The diagram below illustrates a simplified, generic GPCR signaling cascade that could be a potential target class for derivatives of this compound.



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## Conclusion

Tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate (CAS 168540-07-6) is a chemical entity with significant potential as a building block in medicinal chemistry. While specific biological data and detailed synthetic protocols for this compound are not extensively documented in public literature, the well-established roles of its cyclopentane and Boc-protected amino alcohol components in a wide range of therapeutic agents suggest that it is a valuable starting point for the design and synthesis of novel drug candidates. Further research is warranted to elucidate its specific biological activities and to explore its full potential in drug discovery and development.

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